molecular formula C10H19NO2 B8672262 Piperidin-4-yl pivalate

Piperidin-4-yl pivalate

Cat. No.: B8672262
M. Wt: 185.26 g/mol
InChI Key: GNIXTWMDUQPUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-4-yl pivalate (CAS 863249-62-1) is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol. This compound belongs to the class of piperidine derivatives, which are among the most important synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry . Piperidine-containing compounds are versatile intermediates and are present in more than twenty classes of pharmaceuticals . The piperidine ring is a key pharmacophore, a component of a molecule responsible for its biological activity, making it a critical structure in medicinal chemistry . As a substituted piperidine, this compound serves as a valuable building block in organic synthesis and drug discovery research. It can be used in the synthesis of more complex molecules with potential pharmacological applications. Piperidine derivatives are investigated for a wide spectrum of biological activities, which may include acting on the central nervous system, exhibiting anti-inflammatory properties, or possessing anticancer activity . Researchers utilize this compound to explore new chemical spaces and develop potential therapeutic agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

piperidin-4-yl 2,2-dimethylpropanoate

InChI

InChI=1S/C10H19NO2/c1-10(2,3)9(12)13-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3

InChI Key

GNIXTWMDUQPUKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1CCNCC1

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Piperidin 4 Yl Pivalate

Role of Pivalate (B1233124) as a Leaving Group in Nucleophilic Substitution Reactions

The pivalate moiety, derived from pivalic acid, is a sterically hindered carboxylate. When functioning as a leaving group in nucleophilic substitution reactions, its effectiveness is significantly influenced by its steric bulk and the stability of the resulting pivalate anion. In the context of Piperidin-4-yl pivalate, the substitution occurs at a secondary carbon atom within a heterocyclic ring, which introduces additional conformational and electronic factors.

The reactivity of the pivalate group is generally lower than that of other common leaving groups like tosylates or halides. purechemistry.org This is primarily because the carbon-oxygen bond of the ester is strong, and the pivalate anion, while stabilized by resonance, is not as stable as anions like iodide or triflate. purechemistry.org The rate and mechanism of nucleophilic substitution are highly dependent on the reaction conditions and the nature of the nucleophile.

Research into aliphatic nucleophilic substitution reactions highlights that a good leaving group must be able to stabilize the negative charge that develops as the bond with the carbon atom breaks. purechemistry.org The bulky tertiary butyl group of pivalate can sterically hinder the approach of a nucleophile, potentially slowing down reactions that proceed via an SN2 mechanism. purechemistry.org Conversely, this steric hindrance might favor an SN1-type mechanism under conditions that promote the formation of a carbocation intermediate at the 4-position of the piperidine (B6355638) ring. However, the formation of a secondary carbocation within a piperidine ring is generally not highly favored without significant electronic stabilization from other parts of the molecule.

In studies involving pyridinium ions, which share some structural similarities with the protonated form of piperidine, the nature of the leaving group has a profound effect on the reaction mechanism. nih.govnih.gov While not a direct analogue, these studies show that the reaction can shift from a rate-determining nucleophilic addition to a rate-determining deprotonation of an intermediate, depending on the leaving group's ability. nih.govnih.gov For pivalate, its moderate leaving group ability suggests that the cleavage of the C-O bond is a critical, and often rate-limiting, aspect of the substitution pathway.

General Comparison of Leaving Group Reactivity in SN Reactions
Leaving GroupTypical Relative ReactivityGoverning Factors
Iodide (I⁻)Very HighWeak C-I bond, high stability of I⁻ anion
Triflate (OTf⁻)Very HighExcellent resonance stabilization
Tosylate (OTs⁻)HighGood resonance stabilization
Bromide (Br⁻)HighRelatively weak C-Br bond, stable Br⁻ anion
Chloride (Cl⁻)MediumStronger C-Cl bond than C-Br or C-I
Pivalate (PvO⁻)Low to MediumResonance stabilization, but sterically hindered and stronger C-O bond

Intramolecular and Intermolecular Reactions Involving the this compound Moiety

The this compound structure can participate in both intramolecular and intermolecular reactions, leveraging the reactivity of the piperidine ring, particularly the nitrogen atom, and the ester functionality.

Intramolecular Reactions: Intramolecular reactions often involve the piperidine nitrogen acting as an internal nucleophile. mdpi.com Depending on the presence of other functional groups on the nitrogen or the ring, cyclization reactions can occur. For instance, if the nitrogen is part of a larger chain with an electrophilic site, the entire piperidin-4-yl moiety can be involved in forming bicyclic structures. The pivalate ester itself is generally stable, but under specific conditions, such as the presence of a strong base or acid, it can participate. For example, acid-catalyzed intramolecular cyclization of N-protected 4,4-disubstituted 1,4-dihydropyridines, which are related structures, can proceed via N-acyliminium ions. researchgate.net While this compound is saturated, analogous pathways could be envisioned with appropriate N-substituents that could be activated to form an iminium ion, leading to cyclization.

Intermolecular Reactions: Intermolecularly, the piperidine nitrogen is a key site of reactivity. It can act as a nucleophile in reactions such as alkylation, acylation, or arylation to form N-substituted piperidine derivatives. The pivalate ester at the C-4 position would remain intact under many conditions used for N-functionalization. Furthermore, the entire molecule can be used as a building block in syntheses. For example, the reaction of a piperidine derivative with another molecule can lead to more complex structures. Studies on the synthesis of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate demonstrate how a piperidine ring can be coupled with other heterocyclic systems. nih.gov While this example involves a different ester, the principle of using the piperidine nitrogen for intermolecular bond formation is directly applicable. The analysis of intermolecular interactions in crystals of piperidine derivatives often reveals a network of weak C-H···O and other non-classical hydrogen bonds, which can influence crystal packing and potentially the reactivity in the solid state. nih.govnih.gov

Mechanistic Pathways of Pivalate-Mediated Chemical Processes

The mechanisms of reactions involving the pivalate group are dictated by factors such as steric hindrance, solvent polarity, and the nature of the attacking or generated species.

Understanding a reaction's mechanism requires characterizing its transition states and intermediates. solubilityofthings.com A transition state is a high-energy, transient configuration at the peak of an energy barrier, while an intermediate is a more stable, yet still transient, species that resides in an energy minimum between two transition states. youtube.comfiveable.mereddit.com

For a nucleophilic substitution on this compound, the pathway determines the nature of these species:

SN2 Pathway: This single-step mechanism involves a pentacoordinate transition state where the nucleophile is forming a bond to the C-4 carbon as the pivalate leaving group is departing. The geometry at the carbon center is inverted. The high steric demand of the pivalate group and the piperidine ring would make this transition state highly crowded and energetically unfavorable.

SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the pivalate group to form a secondary carbocation intermediate at the C-4 position of the piperidine ring. libretexts.org This planar carbocation is then rapidly attacked by a nucleophile from either face. The stability of this carbocation intermediate is crucial. While it is a secondary carbocation, the nitrogen atom in the piperidine ring could potentially stabilize the positive charge through space or via participation, especially if protonated. The energy diagram for such a process would show two peaks (transition states) and one valley (the carbocation intermediate). fiveable.melibretexts.org

Computational studies and experimental trapping of intermediates are key methods for investigating these pathways. For related reactions, computational results have helped distinguish between concerted (E2) and stepwise (E1cB-like) mechanisms by analyzing the stability of proposed intermediates and the energy barriers of transition states. nih.gov

Kinetic studies measure reaction rates to elucidate mechanisms. A kinetic isotope effect (KIE) is observed when an atom in the reactant is replaced by one of its heavier isotopes, resulting in a change in the reaction rate. libretexts.org This tool is particularly powerful for determining whether a bond to the isotopically substituted atom is broken in the rate-determining step. nih.govyoutube.com

In reactions where the pivalate group of this compound departs in the rate-determining step, a heavy atom KIE could be measured by substituting the ester carbonyl carbon (¹²C) with ¹³C or the ether oxygen (¹⁶O) with ¹⁸O.

A significant k¹²/k¹³ or k¹⁶/k¹⁸ value (greater than 1) would provide strong evidence that the C-O bond is being cleaved during the slowest step of the reaction, which is consistent with an SN1 mechanism or an SN2 mechanism where bond-breaking is significant in the transition state. researchgate.net

Conversely, if the rate-determining step is the attack of the nucleophile, and the C-O bond breaks in a subsequent fast step, the KIE would be close to 1.

Furthermore, a secondary deuterium KIE could be measured by replacing the hydrogen at C-4 with deuterium.

In an SN1 reaction, as the carbon re-hybridizes from sp³ to sp², a small normal KIE (kH/kD > 1, typically 1.1-1.2) is expected. libretexts.org

In an SN2 reaction, a KIE close to 1 is generally observed. libretexts.org

Expected Kinetic Isotope Effects (KIEs) for Proposed Mechanisms
MechanismIsotopic SubstitutionType of KIEExpected klight/kheavy ValueMechanistic Implication
SN1C4-H → C4-DSecondary> 1 (e.g., 1.1-1.2)Change in hybridization (sp³→sp²) in the rate-determining step.
SN2C4-H → C4-DSecondary≈ 1No significant change in hybridization at C4 in the transition state.
SN1C-16O → C-18OPrimary> 1C-O bond cleavage occurs in the rate-determining step.
SN2C-16O → C-18OPrimary> 1C-O bond cleavage is part of the rate-determining transition state.

Functional Group Interconversions on the this compound Skeleton

Functional group interconversions (FGIs) are essential transformations in organic synthesis that modify one functional group into another without altering the carbon skeleton. vanderbilt.edu For this compound, several such transformations are feasible.

N-Functionalization: The secondary amine of the piperidine ring is a prime site for modification.

N-Alkylation: Reaction with alkyl halides or reductive amination can introduce various alkyl groups onto the nitrogen.

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl derivatives.

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach aryl groups. The pivalate ester is generally robust enough to withstand these conditions.

Ester Cleavage/Modification: The pivalate ester itself can be transformed.

Hydrolysis: Saponification with a strong base (e.g., NaOH) or acid-catalyzed hydrolysis will convert the ester back to piperidin-4-ol.

Transesterification: Reaction with another alcohol under acidic or basic conditions can replace the pivalate group with a different ester.

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) would reduce the pivalate ester to a hydroxymethyl group, yielding 4-(hydroxymethyl)piperidine, and would also likely reduce the pivalate carbonyl to an alcohol.

Ring Modification: While more challenging without opening the ring, oxidation of the piperidine ring to a piperidinone is a possible transformation, although this would likely require N-protection to prevent competing reactions at the nitrogen.

These interconversions allow this compound to serve as a versatile intermediate, where the pivalate group can act as a protecting group for the C-4 hydroxyl while modifications are made elsewhere on the molecule, or it can be directly converted into other desired functionalities.

Strategic Applications of Piperidin 4 Yl Pivalate As a Versatile Synthetic Building Block

Incorporation into Complex Molecular Architectures

The rigid, non-planar structure of the piperidine (B6355638) ring makes it an ideal foundation for creating molecules with well-defined three-dimensional geometries. Piperidin-4-yl pivalate (B1233124), or its corresponding ketone and alcohol precursors, are instrumental in the synthesis of intricate molecular architectures, including polycyclic, spirocyclic, and fused heterocyclic systems. nih.govwhiterose.ac.uk These complex structures are of significant interest in drug discovery as they can explore new regions of chemical space and interact with biological targets in highly specific ways.

Spirocyclic piperidines, where the piperidine ring is joined to another ring system through a single shared carbon atom, are particularly valuable scaffolds in medicinal chemistry due to their structural complexity and rigidity. rsc.orgwhiterose.ac.uk The 4-position of the piperidine ring is a common spiro-center, and precursors like piperidin-4-one (the oxidized form of the alcohol protected in piperidin-4-yl pivalate) are frequently used starting materials. preprints.org

Several synthetic strategies leverage piperidin-4-yl precursors to construct these spirocyclic systems. One notable method is radical hydroarylation, where a photoredox-catalyzed reaction can be used to form complex spiropiperidines from linear aryl halide precursors under mild conditions. nih.gov Other established methods include the Strecker reaction on a piperidin-4-one, which introduces an aminonitrile functionality that can be further elaborated into a second ring, such as an imidazolinone. preprints.org These methods highlight the importance of having a functional handle or a reactive center at the C4 position of the piperidine ring to initiate the formation of the second ring system.

Table 1: Synthetic Strategies for Spirocyclic Piperidines Utilizing C4-Functionalized Precursors

Synthetic StrategyDescriptionResulting Spiro-System
Radical Hydroarylation An organic photoredox catalyst generates an aryl radical from a linear precursor, which then undergoes regioselective cyclization onto a tethered olefin linked to the piperidine nitrogen. nih.govSpiro[dihydrofuran-piperidine], Spiro[indoline-piperidine]
Strecker Reaction Reaction of a piperidin-4-one with an amine and a cyanide source (e.g., TMSCN) to form an α-aminonitrile, which is a versatile intermediate for further cyclization. preprints.orgSpiro[imidazolidinone-piperidine]
Intramolecular Cyclization Various intramolecular reactions, such as Michael additions or Mannich reactions, can form a new ring fused at the C4 position. nih.govVaried carbocyclic and heterocyclic spiro-systems

Beyond spirocycles, piperidin-4-yl precursors are also employed in the synthesis of fused heterocyclic systems, where the piperidine ring shares two or more atoms with an adjacent ring. These systems are prevalent in numerous biologically active compounds. The construction of these fused rings often involves multi-component reactions or intramolecular cyclizations where substituents on the piperidine ring react to form the new heterocyclic structure. nih.govresearchgate.net

For example, a conceptually new three-component reaction has been developed to construct a six-membered fused N-heterocyclic ring, affording pyrazolo[3,4-b]pyridine derivatives. nih.gov While this specific example starts with a pyrazole, the principle of using a pre-formed ring and building upon it through multi-component reactions is broadly applicable. A piperidin-4-yl precursor, after appropriate functionalization at the C3 or C4 positions and on the nitrogen, can serve as the foundation for building fused systems like pyrido[3,4-b]indoles or other complex polycyclic heteroaromatics. mdpi.com The functional group derived from the deprotected pivalate ester can be converted into a leaving group or a nucleophile to participate in the ring-closing step.

Precursor in Fragment-Based Synthesis and Chemical Diversification

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. frontiersin.orgfrontiersin.org This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Hits are then optimized by growing or linking them to increase affinity and potency. The piperidin-4-yl moiety is an excellent example of a three-dimensional fragment that can be used in FBDD campaigns. researchgate.netresearchgate.net

This compound is an ideal precursor for generating such fragments. The pivalate ester serves as a stable protecting group for the 4-hydroxyl group, which is a key handle for diversification. wiley.com Once the piperidine nitrogen is functionalized with a desired group (often another fragment or a linker), the pivalate can be selectively removed to reveal the hydroxyl group. This hydroxyl can then be used as an attachment point for linking to other fragments, or it can be converted into other functional groups (e.g., amines, ethers, esters) to explore the surrounding chemical space and optimize binding interactions. The piperidine nitrogen itself represents a second, readily accessible point for diversification. This dual-handle approach allows for systematic exploration of the structure-activity relationship (SAR).

Table 2: Diversification Points on the Piperidin-4-yl Scaffold

Diversification PointChemical HandleRole in SynthesisPotential Modifications
N1 Position Secondary AmineReadily functionalized via alkylation, acylation, arylation, or reductive amination.Attachment of aryl groups, alkyl chains, linkers, or other fragments.
C4 Position Pivalate Ester (protected -OH)After deprotection, the hydroxyl group serves as a key point for linking or functional group interconversion.Conversion to ethers, esters, amines, or use in linking strategies for fragment growing.

Utilization in Scaffold-Oriented Synthesis and Combinatorial Libraries

Scaffold-oriented synthesis aims to create collections of molecules that share a common core structure but have diverse appendages, allowing for a broad exploration of biological activity. The piperidine ring is a favored scaffold due to its conformational rigidity and its prevalence in known drugs. nih.govresearchgate.net this compound is a precursor to such scaffolds, providing a robust and versatile platform for the generation of combinatorial libraries. researchgate.netnih.gov

In a typical combinatorial approach, the piperidin-4-yl core can be seen as a central hub with multiple points for variation. Using split-and-pool synthesis or parallel synthesis techniques, large libraries of compounds can be generated by reacting a protected piperidin-4-ol building block with a diverse set of reactants at both the N1 and C4 positions. epfl.ch For instance, the nitrogen can be reacted with a library of carboxylic acids to form amides, while the deprotected 4-hydroxyl group can be reacted with another library of alkyl halides to form ethers. This systematic approach allows for the rapid generation of thousands of distinct compounds built around the central piperidine scaffold, which can then be screened in high-throughput assays to identify new drug leads. nih.gov

Advanced Spectroscopic and Structural Elucidation of Piperidin 4 Yl Pivalate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of piperidin-4-yl pivalate (B1233124) derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, substituent orientation, and dynamic processes.

The conformational preference of the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain, can be readily investigated using ¹H NMR. The coupling constants (J-values) between adjacent protons are particularly informative. For instance, a large vicinal coupling constant (typically 8-13 Hz) between two axial protons (³Jax-ax) versus a small coupling constant (typically 1-5 Hz) for axial-equatorial (³Jax-eq) or equatorial-equatorial (³Jeq-eq) interactions allows for the assignment of the relative stereochemistry of substituents on the ring. In the case of piperidin-4-yl pivalate, the orientation of the pivalate group can be inferred from the coupling patterns of the proton at the C4 position.

Furthermore, temperature-dependent NMR studies can provide insights into the dynamics of conformational changes, such as ring inversion. rsc.org By analyzing the coalescence of signals as the temperature is varied, the energy barriers for these processes can be calculated. rsc.org For derivatives with stereocenters, the diastereomeric ratio can often be determined directly from the integration of distinct signals in the ¹H NMR spectrum. nih.govrsc.org

Nuclear Overhauser Effect (NOE) spectroscopy is another powerful NMR technique that provides information about the spatial proximity of atoms. By irradiating a specific proton and observing which other protons show an enhanced signal, through-space interactions can be identified, helping to build a three-dimensional model of the molecule's preferred conformation in solution. mdpi.com

For chiral derivatives, specialized NMR techniques using chiral solvating agents or chiral derivatizing agents can be employed to distinguish between enantiomers. nih.gov For instance, the use of ¹⁹F NMR with a chiral probe can lead to separate signals for each enantiomer, allowing for the determination of enantiomeric excess. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for a Substituted Piperidine Ring

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Inferred Orientation
H-2ax2.60dtJ = 12.5, 3.0Axial
H-2eq3.10dmJ = 12.5Equatorial
H-3ax1.55qJ = 12.0Axial
H-3eq1.90dddJ = 12.0, 5.0, 2.5Equatorial
H-44.80ttJ = 11.5, 4.5Axial

Note: Data is illustrative and specific values will vary depending on the exact derivative and solvent.

Single Crystal X-ray Diffraction Studies for Absolute Stereochemistry Determination

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the solid-state molecular structure of crystalline compounds, including the absolute stereochemistry of chiral molecules. nih.govresearchgate.netnih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a static, three-dimensional picture of the molecule.

For derivatives of this compound, SCXRD can confirm the chair conformation of the piperidine ring and definitively establish the relative stereochemistry of all substituents. nih.govmdpi.com The crystallographic data reveals whether substituents are in axial or equatorial positions, information that is crucial for understanding steric and electronic effects within the molecule.

In cases where the derivative is enantiomerically pure, SCXRD can be used to determine its absolute configuration. nih.govresearchgate.net This is typically achieved through the analysis of anomalous dispersion effects, which are measurable differences in the intensities of Friedel pairs of reflections. researchgate.net The Flack parameter is a critical value derived from the crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry. nih.gov A value close to zero for a known enantiopure compound confirms the assignment.

The packing of molecules within the crystal lattice, also revealed by SCXRD, provides insights into intermolecular interactions such as hydrogen bonding and van der Waals forces, which can influence the physical properties of the compound. mdpi.comaalto.fi

Table 2: Illustrative Crystallographic Data for a this compound Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)7.543(2)
c (Å)14.211(5)
β (°)105.34(2)
Volume (ų)1045.6(6)
Z4
R-factor0.045
Flack parameter0.02(5)

Note: This data is hypothetical and serves as an example of typical crystallographic parameters.

Mass Spectrometry Techniques for Structural Confirmation of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. nih.gov For the structural confirmation of newly synthesized this compound derivatives, various MS techniques are employed.

Electrospray ionization (ESI) and electron ionization (EI) are common methods for generating ions from the analyte molecules. nih.gov ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. nih.gov EI is a higher-energy technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.gov In an MS/MS experiment, a specific ion (often the molecular ion or a prominent fragment) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process helps to piece together the structure of the molecule by identifying characteristic neutral losses and fragment ions. For piperidine derivatives, common fragmentation pathways include the loss of substituents and cleavage of the piperidine ring. researchgate.netmiamioh.edu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. This level of accuracy is invaluable for confirming the identity of a reaction product and distinguishing it from other potential isomers or byproducts.

Table 3: Common Mass Spectral Fragments for a Hypothetical this compound Derivative

m/z (mass-to-charge ratio)Proposed Fragment
200[M+H]⁺ (Protonated molecule)
144[M - C₄H₉CO]⁺ (Loss of pivaloyl group)
84[C₅H₁₀N]⁺ (Piperidine ring fragment)
57[C₄H₉]⁺ (tert-Butyl cation)

Note: The fragmentation pattern is dependent on the specific structure and the ionization method used.

Computational Chemistry and Theoretical Investigations of Piperidin 4 Yl Pivalate

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For piperidin-4-yl pivalate (B1233124), DFT calculations are instrumental in determining its optimal molecular geometry, bond lengths, bond angles, and, crucially, its conformational preferences.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. For a 4-substituted piperidine like piperidin-4-yl pivalate, the substituent—in this case, the pivalate group—can occupy either an axial or an equatorial position. The relative stability of these two conformers is a key aspect of its molecular structure.

Computational studies on analogous 4-substituted piperidines suggest that the equatorial conformer is generally more stable than the axial conformer. nih.govrsc.org This preference is primarily due to the avoidance of 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogen atoms on the same side of the ring. For the bulky pivalate group, this steric hindrance would be significant, strongly favoring the equatorial orientation.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can precisely quantify the energy difference between the axial and equatorial conformers. rsc.orgnih.govnih.gov These calculations would also provide optimized bond lengths and angles for each conformer.

Below is an interactive table showcasing typical optimized geometric parameters for a 4-substituted piperidine ring in its favored equatorial chair conformation, as would be predicted by DFT calculations.

ParameterAtom 1Atom 2Atom 3Value (Angstroms/Degrees)
Bond LengthC2N1~1.47 Å
Bond LengthC2C3~1.53 Å
Bond LengthC4O~1.43 Å
Bond AngleC6N1C2~111°
Bond AngleN1C2C3~110°
Bond AngleC3C4C5~111°
Dihedral AngleC6N1C2C3
Dihedral AngleN1C2C3C4

Note: These are representative values and the actual calculated values for this compound may vary slightly.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and intermolecular interactions. mdpi.com For this compound, MD simulations can be employed to explore its conformational landscape, the dynamics of the piperidine ring, and the orientation of the pivalate group in various environments. researchgate.netresearchgate.net

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or a non-polar organic solvent, to mimic different experimental conditions. The interactions between the atoms are described by a force field (e.g., AMBER, CHARMM, GROMOS). mdpi.com The simulation then solves Newton's equations of motion for each atom, generating a trajectory of the molecule's movement over time.

Analysis of the MD trajectory can reveal:

Conformational Transitions: The frequency and timescale of transitions between the equatorial and axial conformers of the pivalate group can be observed. This provides a dynamic view of the conformational preferences predicted by static DFT calculations.

Ring Puckering: The flexibility of the piperidine ring itself, including chair-to-boat or twist-boat transitions, can be monitored, although the chair conformation is expected to be overwhelmingly dominant.

Solvent Interactions: The simulation can show how solvent molecules arrange around this compound and form hydrogen bonds or other non-covalent interactions. This is particularly relevant for understanding its solubility and behavior in solution. For instance, the accessibility of the ester carbonyl group to water molecules can be assessed. mdpi.com

Rotational Freedom: The rotational dynamics of the pivalate group around the C-O ester bond can be analyzed to understand its conformational flexibility.

In Silico Prediction of Reaction Pathways and Energetics Involving Pivalate Functionality

Computational methods can be used to predict and analyze the potential chemical reactions involving the pivalate functionality of this compound. mdpi.com A key reaction for esters is hydrolysis, which is the cleavage of the ester bond to form a carboxylic acid and an alcohol. nih.gov

In silico studies can elucidate the mechanism and energetics of such reactions. For the hydrolysis of this compound, computational models can be used to:

Map the Reaction Pathway: By performing a potential energy surface scan, the entire reaction pathway, from reactants to products, can be mapped out. This would involve identifying the transition state structure, which is the highest energy point along the reaction coordinate.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. mdpi.com A higher activation energy implies a slower reaction rate. This can be done for both acid-catalyzed and base-catalyzed hydrolysis mechanisms.

Investigate Reaction Intermediates: The structures and stabilities of any intermediates, such as the tetrahedral intermediate formed during ester hydrolysis, can be determined. mdpi.com

These computational predictions can be correlated with experimental kinetic data. For example, a correlation has been established between the degradation half-life of acyl glucuronides and the hydrolysis half-life of their corresponding methyl esters, which can be predicted using computational models. nih.gov Similar approaches could be applied to this compound to predict its stability towards hydrolysis. Other potential reactions of the pivalate group, such as transesterification or reduction, could also be investigated using these in silico methods. organic-chemistry.org

Quantitative Structure-Property Relationships (QSPR) in this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of molecules based on their chemical structure. acs.org For a series of this compound derivatives, QSPR can be a valuable tool for predicting various physicochemical and biological properties without the need for extensive experimental measurements. researchgate.nettandfonline.comnih.govmdpi.com

A QSPR model is developed by first calculating a set of molecular descriptors for a series of compounds with known properties. These descriptors are numerical representations of the molecules' structural and electronic features. The next step is to use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical relationship between the descriptors and the property of interest. nih.gov

For derivatives of this compound, where modifications could be made to the piperidine ring or the pivalate group, QSPR models could be developed to predict properties such as:

Physicochemical Properties:

Boiling point

Solubility pressbooks.pub

LogP (a measure of lipophilicity)

Melting point

Biological Activity:

Binding affinity to a specific biological target

Toxicity nih.gov

The selection of relevant molecular descriptors is crucial for building a predictive QSPR model. For this compound derivatives, these could include:

Descriptor ClassExamples
Topological Descriptors Molecular weight, number of atoms, connectivity indices
Electronic Descriptors Dipole moment, partial charges on atoms, HOMO/LUMO energies
Geometrical Descriptors Molecular surface area, molecular volume, shape indices
Constitutional Descriptors Number of specific functional groups, number of rings

Once a robust QSPR model is developed and validated, it can be used to screen virtual libraries of this compound derivatives and prioritize the synthesis of compounds with desired properties.

Q & A

Q. How should researchers report negative or inconclusive findings related to this compound’s bioactivity?

  • Methodological Answer :
  • FAIR Data Principles : Deposit raw data in repositories (e.g., Zenodo) with metadata for reproducibility.
  • Transparency : Disclose limitations (e.g., low sample size) in discussion sections to contextualize results .

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